

An In-depth Technical Guide to Ioxitalamic Acid-d4

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Compound of Interest

Compound Name: Ioxitalamic Acid-d4

Cat. No.: B13443000

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of **Ioxitalamic Acid-d4**, a deuterated analog of the X-ray contrast agent Ioxitalamic Acid. This document is intended for use by researchers, scientists, and professionals in drug development who utilize deuterated compounds as internal standards in quantitative analyses.

Core Chemical Properties

Ioxitalamic Acid-d4 is a stable, isotopically labeled form of Ioxitalamic Acid. The incorporation of four deuterium atoms results in a higher molecular weight, allowing for its differentiation from the unlabeled form in mass spectrometry-based assays. Its chemical and physical properties are nearly identical to those of Ioxitalamic Acid, making it an ideal internal standard for analytical applications.

Quantitative Data Summary

Property	Value	Source(s)
Chemical Name	3-(Acetylamino)-5-[[2-hydroxyethyl- d4)amino]carbonyl]-2,4,6- triiodobenzoic Acid	[1]
CAS Number	1185156-82-4	[2][3]
Molecular Formula	C ₁₂ H ₇ D ₄ I ₃ N ₂ O ₅	[2][3]
Molecular Weight	647.96 g/mol	
Synonyms	loxitalamic Acid-d4, Telebrix- d4, Vasobrix-d4	

Application in Quantitative Analysis

loxitalamic Acid-d4 is primarily used as an internal standard in analytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of loxitalamic Acid in various matrices. The use of a deuterated internal standard is considered the gold standard in quantitative mass spectrometry as it corrects for variability during sample preparation and analysis, leading to more accurate and precise results.

Experimental Protocols

While a specific, detailed experimental protocol for the analysis of **loxitalamic Acid-d4** is not widely published, a general methodology for the use of deuterated internal standards in LC-MS/MS analysis can be adapted. The following is a representative protocol for the quantification of an analyte (in this case, loxitalamic Acid) in a biological matrix using its deuterated analog (**loxitalamic Acid-d4**) as an internal standard.

General LC-MS/MS Protocol for Quantification using a Deuterated Internal Standard

1. Preparation of Stock Solutions and Standards:

- **Analyte Stock Solution:** Prepare a stock solution of Ioxitalamic Acid in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
- **Internal Standard Stock Solution:** Prepare a stock solution of **Ioxitalamic Acid-d4** in the same solvent at a concentration of 1 mg/mL.
- **Working Standard Solutions:** Prepare a series of working standard solutions of Ioxitalamic Acid by serial dilution of the stock solution to create calibration standards at various concentrations.
- **Internal Standard Working Solution:** Prepare a working solution of **Ioxitalamic Acid-d4** at a fixed concentration. This solution will be added to all samples, calibration standards, and quality control samples.

2. Sample Preparation (Protein Precipitation):

This is a common method for removing proteins from biological samples like plasma or serum.

- To 100 μ L of the biological sample, add a known volume of the internal standard working solution.
- Add 300 μ L of cold acetonitrile to precipitate the proteins.
- Vortex the mixture vigorously for 1 minute.
- Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

3. LC-MS/MS Analysis:

- **Liquid Chromatography (LC) Conditions:**
 - **Column:** A C18 reverse-phase column is typically used.
 - **Mobile Phase:** A gradient elution with two solvents is common. For example, Mobile Phase A: 0.1% formic acid in water, and Mobile Phase B: 0.1% formic acid in acetonitrile.

- Flow Rate: A typical flow rate is 0.4-0.6 mL/min.
- Injection Volume: 5-10 μ L.
- Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's properties.
 - Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both Ioxitalamic Acid and **Ioxitalamic Acid-d4** are monitored.

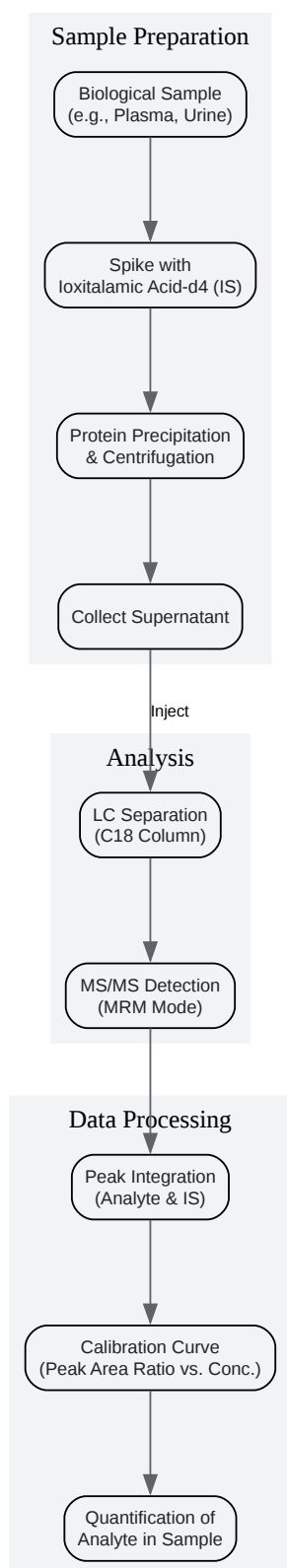
4. Data Analysis:

- The peak areas of the analyte (Ioxitalamic Acid) and the internal standard (**Ioxitalamic Acid-d4**) are integrated.
- A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.
- The concentration of Ioxitalamic Acid in the unknown samples is determined from the calibration curve using the measured peak area ratio.

Visualizations

Experimental Workflow for Quantitative Analysis

The following diagram illustrates the general workflow for using a deuterated internal standard in a quantitative LC-MS/MS analysis.

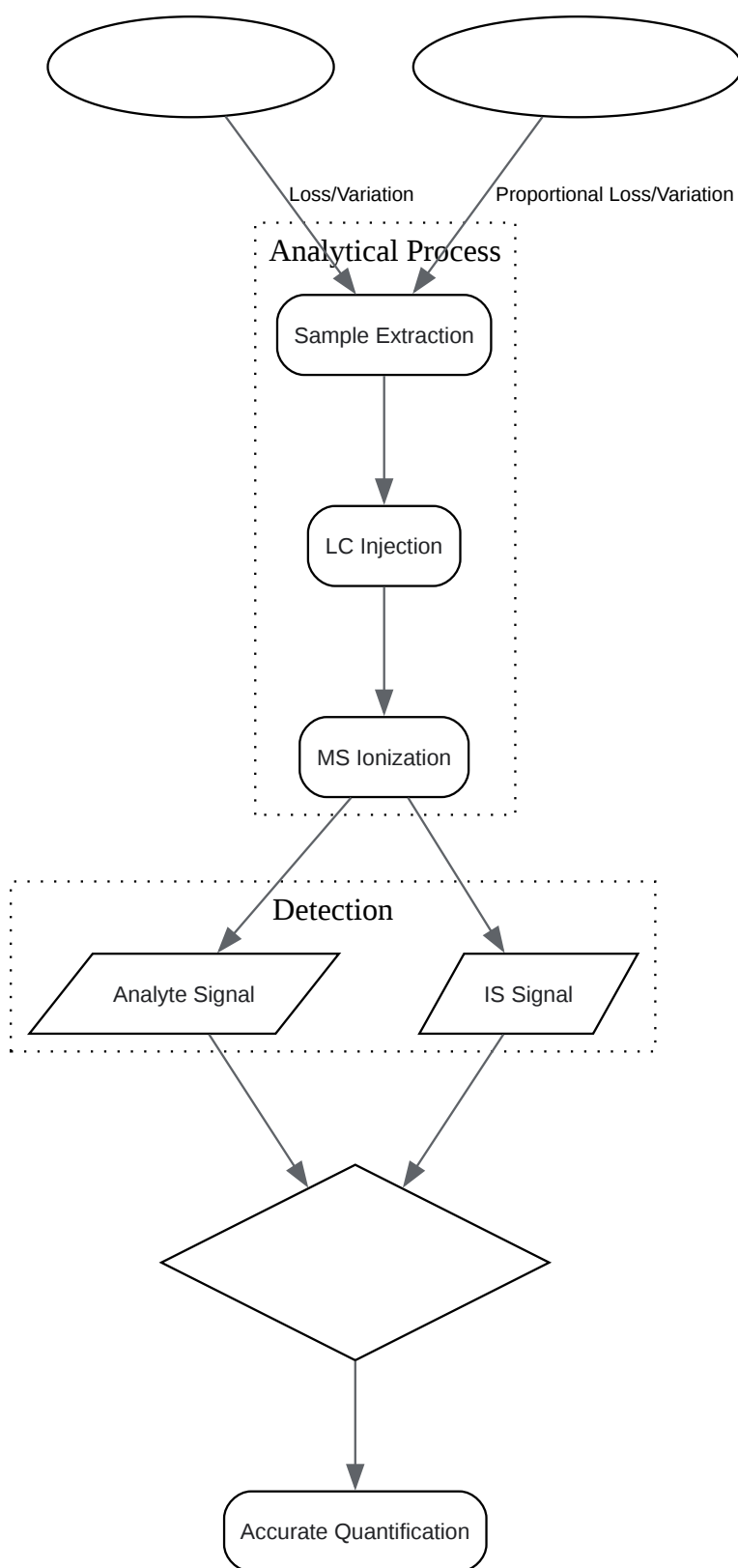


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Caption: Workflow for quantitative analysis using a deuterated internal standard.

Logical Relationship in Isotope Dilution Mass Spectrometry

The following diagram illustrates the core principle of how a deuterated internal standard compensates for variations in sample processing and analysis.



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Caption: Principle of isotope dilution using a deuterated internal standard.

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